tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
CAS No.:
Cat. No.: VC16205000
Molecular Formula: C13H18BrNO4S
Molecular Weight: 364.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18BrNO4S |
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Molecular Weight | 364.26 g/mol |
IUPAC Name | tert-butyl N-[2-(3-bromophenyl)sulfonylethyl]carbamate |
Standard InChI | InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Standard InChI Key | ALHKKEFLYPCBJY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br |
Introduction
Chemical Identification and Nomenclature
The systematic IUPAC name for this compound is tert-butyl [2-(3-bromophenyl)sulfonylethyl]carbamate, with the CAS registry number 1214641-26-5 . Its molecular formula is C₁₃H₁₈BrNO₄S, yielding a molecular weight of 372.25 g/mol. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, while the sulfonylethyl moiety introduces polarity and potential hydrogen-bonding sites. The 3-bromophenyl ring contributes aromaticity and electrophilic reactivity, making the compound amenable to further functionalization via cross-coupling reactions.
The SMILES notation for this compound is CC(C)(C)OC(=O)NC(CS(=O)(=O)c1cccc(Br)c1)C, which encapsulates the tert-butyl carbonate, ethylcarbamate backbone, and 3-bromobenzenesulfonyl group.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate typically involves multi-step reactions starting from 3-bromobenzenesulfonyl chloride. A common approach involves:
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Sulfonylation: Reaction of 2-aminoethanol with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 2-((3-bromophenyl)sulfonyl)ethylamine .
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Boc Protection: Treatment of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions to introduce the Boc group .
For example, analogous procedures for related carbamates describe refluxing the amine with Boc anhydride in dichloromethane, achieving yields exceeding 90% after crystallization . The Boc group’s orthogonality ensures compatibility with subsequent reactions targeting the sulfonyl or bromophenyl groups.
Optimization and Challenges
Key challenges in synthesis include controlling regioselectivity during sulfonylation and minimizing hydrolysis of the Boc group. Studies on similar systems emphasize the use of anhydrous conditions and low temperatures (0–5°C) during Boc protection to suppress side reactions . Purification via column chromatography or recrystallization from hexane/ethyl acetate mixtures yields high-purity product .
Structural and Crystallographic Features
Molecular Geometry
While no crystallographic data exists specifically for tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate, related carbamates exhibit planar carbamate groups and staggered conformations in the ethylsulfonyl chain . The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths averaging 1.43 Å and O–S–O angles near 109.5° .
Hydrogen Bonding and Packing
In crystalline states, carbamates often form N–H⋯O hydrogen bonds between the carbamate NH and sulfonyl oxygen atoms. For instance, tert-butyl 2-phenylethylcarbamate displays N⋯O distances of 3.078 Å and N–H⋯O angles of 153.3°, creating infinite chains along the crystallographic axis . Such interactions likely stabilize the title compound’s solid-state structure, influencing its melting point and solubility.
Physicochemical Properties
Thermal Stability
The Boc group confers thermal stability, with decomposition temperatures typically exceeding 150°C. Differential scanning calorimetry (DSC) of analogous compounds reveals endothermic peaks near 55–60°C corresponding to melting .
Property | Value | Source |
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Melting Point | 56–57°C (lit. analogous) | |
Boiling Point | Not reported | – |
Density | ~1.3 g/cm³ (estimated) | – |
Solubility | Soluble in DCM, THF; insoluble in water |
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 1.48 (s, 9H, Boc CH₃), 3.55 (t, 2H, CH₂SO₂), 4.15 (q, 2H, CH₂N), 7.45–7.90 (m, 4H, Ar-H) .
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¹³C NMR: δ 28.4 (Boc CH₃), 79.4 (C(CH₃)₃), 155.8 (C=O), 132.1–127.5 (aromatic carbons) .
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IR: 1705 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
Applications in Organic Synthesis
Intermediate for Cross-Coupling Reactions
The bromine atom on the phenyl ring enables participation in Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids could yield biaryl derivatives, valuable in drug discovery .
Amine Deprotection Strategies
The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization. This versatility is exploited in peptide synthesis and polymer chemistry .
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